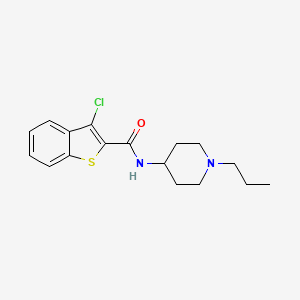

3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

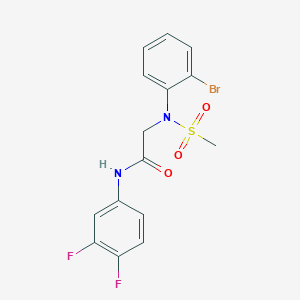

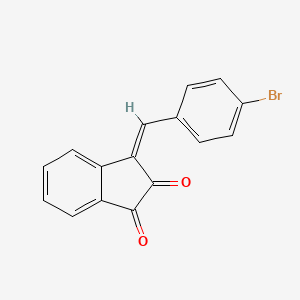

The synthesis of derivatives related to 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide involves multiple steps, starting from 3-chloro-1-benzothiophene-2-carbonylchloride. These steps include reactions with anthranilic acid in pyridine to yield intermediate compounds. Further reactions with nitrogen nucleophiles produce various substituted quinazolinones. The methods demonstrate the compound's flexibility in reacting with different nucleophiles to yield a variety of derivatives (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular interaction studies, particularly those focusing on antagonist compounds similar to 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide, reveal insights into conformational preferences and binding interactions with receptors. For example, analyses using the AM1 molecular orbital method have identified distinct conformations that influence the compound's interaction with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including with chloroformamidine groups, leading to the formation of new compounds with diverse functionalities. These reactions not only expand the chemical diversity of the molecule but also its potential applications (Ried, Oremek, & Guryn, 1980).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystallographic studies, for instance, provide detailed insights into the molecule's solid-state structure, informing on stability and intermolecular interactions (Abbasi et al., 2011).

Chemical Properties Analysis

Investigations into the chemical properties of 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide derivatives reveal their reactivity, stability, and interaction with various chemical agents. Studies focusing on antimicrobial activities of related compounds underscore the importance of structural modifications to enhance biological effectiveness (Naganagowda & Petsom, 2011).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology Applications

Research on benzene-1,3,5-tricarboxamides (BTAs) highlights the importance of similar structures in supramolecular chemistry and nanotechnology. BTAs are known for their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties are exploited in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential for designing novel materials and devices (Cantekin, de Greef, & Palmans, 2012).

Biomedical Research and Drug Development

The review of cisapride, a substituted piperidinyl benzamide, emphasizes the significance of such compounds in biomedical research, specifically as prokinetic agents in gastrointestinal motility disorders. Although not directly related to "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," the pharmacodynamic and pharmacokinetic properties of cisapride illustrate the potential medical applications of structurally similar compounds. This includes facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Environmental Science and Toxicology

Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into environmental science and toxicology relevant to similar compounds. While parabens differ chemically from "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," understanding the biodegradation, persistence, and ubiquity of parabens in various environments could offer parallels in studying the environmental impact and degradation pathways of structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Eigenschaften

IUPAC Name |

3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2OS/c1-2-9-20-10-7-12(8-11-20)19-17(21)16-15(18)13-5-3-4-6-14(13)22-16/h3-6,12H,2,7-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISEBXIYGDQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)

![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)

![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)

![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4628405.png)